[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
- [1-(2-Hydroxy-ethyl)-azetidin-3-ylmethyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester has a unique combination of structural features that confer specific reactivity and biological activity. The presence of the pyrrolidine ring, hydroxyethyl group, and tert-butyl ester moiety makes it distinct and valuable for various applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-8-10-4-5-14(9-10)6-7-15/h10,15H,4-9H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZPRPREHAIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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